molecular formula C15H18F3NO3 B13423182 Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 23482-34-0

Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B13423182
CAS No.: 23482-34-0
M. Wt: 317.30 g/mol
InChI Key: GKXBDEHOLDJPBP-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate ( 23482-34-0) is a fluorinated piperidine derivative of significant interest in chemical and pharmaceutical research. With a molecular formula of C15H18F3NO3 and a molecular weight of 317.31 g/mol, this compound serves as a versatile building block and key intermediate in organic synthesis . Its defined structural features, including the hydroxypiperidine core and the electron-withdrawing trifluoromethyl group on the phenyl ring, make it a valuable scaffold for developing novel compounds with potential biological activity. This compound is characterized by its high purity and can be analyzed using reverse-phase (RP) HPLC methods, demonstrating its suitability for pharmacokinetic studies and the isolation of impurities in preparative separation workflows . Researchers utilize this ester in the synthesis of more complex molecules, leveraging its piperidine ring system which is a common motif in medicinal chemistry. It is strictly for research applications and is not intended for diagnostic or therapeutic use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

CAS No.

23482-34-0

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H18F3NO3/c1-2-22-13(20)19-8-6-14(21,7-9-19)11-4-3-5-12(10-11)15(16,17)18/h3-5,10,21H,2,6-9H2,1H3

InChI Key

GKXBDEHOLDJPBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound is based on the esterification of the corresponding piperidine derivative with ethyl chloroformate under controlled conditions:

  • Starting Material: 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine
  • Key Reagents: Ethyl chloroformate, triethylamine (base)
  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Reaction Conditions: Room temperature, stirring for several hours
  • Workup: Extraction, followed by purification via column chromatography

This reaction proceeds via nucleophilic attack of the piperidine nitrogen on the ethyl chloroformate, forming the ethyl carbamate moiety while triethylamine scavenges the generated hydrochloric acid. The hydroxy group at the 4-position remains intact, making it a hydroxy-substituted piperidine ester.

Industrial Scale Synthesis

For industrial production, the synthetic route is similar but optimized for scale and efficiency:

Multi-step Synthetic Strategies

Additional synthetic routes involve:

  • Grignard Reaction: Formation of the 4-[3-(trifluoromethyl)phenyl]piperidine core via reaction of phenylmagnesium bromide with a piperidinone precursor, followed by hydroxylation at the 4-position.
  • Chiral Resolution: The racemic mixture of substituted piperidines can be resolved using tartaric acid derivatives to obtain enantiomerically pure compounds, which is critical for biological activity and pharmaceutical applications.
  • Protecting Group Strategies: Use of protecting groups like tert-butyl esters or benzyl groups to control regioselectivity and avoid side reactions during multi-step synthesis.

Representative Reaction Scheme

Step Reagents/Conditions Outcome
1 Phenylmagnesium bromide + N-benzyl-3-piperidone in THF, 0–5 °C Formation of 4-phenylpiperidin-4-ol intermediate
2 Hydroxylation or nucleophilic addition to introduce hydroxy group 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine
3 Reaction with ethyl chloroformate, triethylamine, DCM, room temp Formation of this compound

Analytical Characterization During Preparation

To ensure the integrity and purity of the compound, several analytical techniques are employed:

Data Table: Key Reaction Parameters and Yields

Parameter Typical Range/Value Notes
Solvent Dichloromethane or Tetrahydrofuran Choice affects solubility and reaction rate
Base Triethylamine Neutralizes HCl formed during esterification
Reaction Temperature 20–25 °C (room temperature) Mild conditions prevent side reactions
Reaction Time 3–6 hours Ensures complete conversion
Yield 70–85% Depends on scale and purification method
Purification Method Column chromatography Silica gel typically used

Research Discoveries and Optimization Insights

  • Hydroxyl Group Stability: Research indicates that maintaining the hydroxy group during esterification is crucial for biological activity and solubility. Mild reaction conditions are preferred to avoid oxidation or substitution of the hydroxy group.
  • Trifluoromethyl Group Integrity: The trifluoromethyl substituent is electron-withdrawing and sensitive to harsh acidic or basic conditions; thus, reaction pH and temperature are carefully controlled to prevent degradation.
  • Chiral Purity: Enantiomeric resolution methods using tartaric acid salts improve pharmacological profiles, as stereochemistry significantly influences receptor binding.
  • Alternative Protecting Groups: Use of tert-butyl esters instead of ethyl esters has been explored to improve metabolic stability, though at the cost of increased molecular weight and synthetic complexity.
  • Continuous Flow Synthesis: Adoption of continuous flow technology has been shown to enhance yield and reproducibility, reduce reaction times, and facilitate scale-up.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Direct Esterification Reaction of piperidine with ethyl chloroformate Simple, high yield, mild conditions Requires careful pH control
Grignard Reaction Route Formation of piperidine core via Grignard reagent Enables introduction of aryl group Multi-step, requires inert atmosphere
Chiral Resolution Use of tartaric acid salts for enantiomer separation Produces enantiomerically pure compounds Additional purification steps
Continuous Flow Synthesis Automated, scalable esterification High efficiency, reproducibility Requires specialized equipment

This comprehensive overview of the preparation methods for this compound reflects current best practices and research findings from diverse scientific literature and patent disclosures. The described methods balance synthetic efficiency, product purity, and scalability, supporting the compound’s use in medicinal chemistry and materials science applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can bind to its target, inhibiting or modulating its activity. This interaction can lead to various biological effects, such as anti-inflammatory or neuroprotective actions .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key attributes of Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents LogP Key Differences
This compound 23482-34-0 C₁₅H₁₈F₃NO₃ 317.309 -OH, -CF₃Ph 2.74 Reference compound
Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate 21928-40-5 C₁₅H₁₇ClF₃NO₃ 351.75 -OH, -Cl, -CF₃Ph N/A Chlorine addition increases molecular weight; may enhance halogen bonding in biological targets
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate 173943-92-5 C₁₆H₂₄N₂O₄ 276.37* -OH, -CH₂CH₂OHPh N/A Hydroxyethyl group reduces lipophilicity; potential for improved solubility
tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate 550371-74-9 C₁₁H₁₈F₃NO₃ 293.26 -OH, -CF₃, tert-butyl ester N/A Bulkier tert-butyl ester may reduce metabolic stability compared to ethyl ester
Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate 83846-82-6 C₁₅H₂₁NO₃ 263.33 -OH, -CH₃Ph N/A Methyl substituent lacks electronegativity of CF₃; alters electronic effects on aromatic ring

*Molecular weight calculated from formula C₁₆H₂₄N₂O₄.

Key Takeaways

  • Ester Choice : Ethyl esters offer a balance between metabolic stability and synthetic accessibility, whereas tert-butyl esters prioritize steric protection at the expense of higher molecular weight.
  • Pharmacological Potential: Structural analogs with hydroxyethyl or halogenated substituents warrant further investigation for optimized solubility and activity profiles.

Biological Activity

Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS Number: 23482-34-0) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₅H₁₈F₃NO₃
  • Molecular Weight : 317.3035 g/mol
  • Density : 1.296 g/cm³
  • Boiling Point : 376.5°C at 760 mmHg
  • LogP : 2.74 (indicating moderate lipophilicity)

Research indicates that compounds with piperidine moieties often interact with various biological targets, including receptors and enzymes. This compound exhibits several mechanisms:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For example, studies involving similar piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance activity against specific targets such as IKKb, a key regulator in cancer progression .
  • Receptor Interactions : Piperidine derivatives are known to interact with neurotransmitter receptors, which can influence cell signaling pathways related to proliferation and apoptosis. This compound may exhibit affinity for muscarinic acetylcholine receptors, which play roles in cancer cell behavior .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly alters the electronic properties of the compound, enhancing its lipophilicity and potentially improving binding affinity to target proteins. The hydroxyl group at the 4-position is crucial for biological activity as it may facilitate hydrogen bonding interactions with target enzymes or receptors .

Structural Feature Effect on Activity
Trifluoromethyl GroupIncreases lipophilicity and receptor affinity
Hydroxyl GroupEnhances hydrogen bonding and solubility
Piperidine RingProvides structural framework for interaction

Anticancer Activity

In a study examining piperidine derivatives, compounds structurally similar to this compound were tested against various cancer cell lines. The results indicated that these derivatives could induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin .

Receptor Binding Studies

A comparative analysis of receptor binding affinities revealed that derivatives with similar functional groups exhibited significant selectivity for dopamine and serotonin receptors, indicating potential for development as neuroleptics or antidepressants .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation of a trifluoromethyl-substituted aromatic precursor with a piperidine backbone.
  • Hydroxylation at the 4-position of the piperidine ring, often through oxidation or nucleophilic addition.
  • Esterification to introduce the ethyl carboxylate group.
    Key challenges include maintaining regioselectivity during hydroxylation and ensuring stability of the trifluoromethyl group under acidic/basic conditions. Similar protocols for structural analogs emphasize the use of hydroxyl substitution to enhance solubility and bioactivity .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry.
  • X-ray crystallography (using programs like SHELXL ) for resolving conformational details, particularly the spatial arrangement of the trifluoromethylphenyl and hydroxyl groups.
  • Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
  • HPLC for purity assessment, especially given the compound’s potential use in pharmacological studies .

Q. What biological activities are reported for this compound and its structural analogs?

Piperidine derivatives with trifluoromethylphenyl groups exhibit:

  • Antimicrobial activity : Demonstrated in analogs with hydroxyl substitutions, which enhance membrane penetration .
  • Receptor modulation : The trifluoromethyl group increases electron-withdrawing effects, improving binding affinity to targets like G-protein-coupled receptors .
  • Antitumor potential : Structural analogs show activity against kinase pathways, though efficacy depends on substituent positioning .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data across structural analogs?

  • Comparative SAR studies : Analyze analogs from systematic structural variations (e.g., replacing hydroxyl with methoxy or altering ester groups). For example, hydroxyl substitution improves solubility but may reduce metabolic stability .
  • Dose-response profiling : Evaluate activity across multiple concentrations to identify non-linear effects.
  • Target validation : Use knockout models or competitive binding assays to confirm specificity for suspected biological targets .

Q. What experimental design considerations are critical for optimizing reaction yields during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict moisture control.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve efficiency in coupling steps.
  • In-line monitoring : Techniques like FTIR or Raman spectroscopy enable real-time tracking of hydroxylation and esterification progress .

Q. How can computational modeling guide the rational design of derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding modes to targets like enzymes or receptors. The trifluoromethyl group’s hydrophobic and electrostatic properties are critical for docking accuracy .
  • DFT calculations : Assess electronic effects of substituents on reactivity and stability.
  • MD simulations : Evaluate conformational flexibility of the piperidine ring under physiological conditions .

Q. What strategies mitigate challenges in reproducing synthetic protocols for this compound?

  • Detailed reaction logs : Document exact temperatures, stirring rates, and solvent batches, as minor variations can drastically alter yields.
  • Intermediate characterization : Isolate and validate key intermediates (e.g., hydroxylated piperidine precursors) before proceeding to esterification.
  • Collaborative validation : Cross-verify results with independent labs to rule out equipment- or operator-specific biases .

Key Structural Analogs and Comparative Data

Compound NameKey Structural FeaturesBiological Activity
Ethyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylateHydroxyl group enhances solubility; trifluoromethyl boosts receptor affinityAntimicrobial, kinase inhibition
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl esterBoc protection improves stability during synthesisIntermediate for drug development
Ethyl 1-(3-trifluoromethyl-benzyl)-piperidine-4-carboxylateBenzyl substitution alters lipophilicityGPCR modulation

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